molecular formula C14H16N3O4P B12736400 (R)-Fadrozole phosphate CAS No. 2743427-54-3

(R)-Fadrozole phosphate

Cat. No.: B12736400
CAS No.: 2743427-54-3
M. Wt: 321.27 g/mol
InChI Key: QPMXWEHWAGTWOC-PFEQFJNWSA-N
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Description

®-Fadrozole phosphate is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. By inhibiting this enzyme, ®-Fadrozole phosphate reduces estrogen levels, making it valuable in the treatment of estrogen-dependent conditions such as breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fadrozole phosphate involves several steps, starting from commercially available starting materials. The process typically includes the formation of the core structure followed by phosphorylation. Specific details on the reaction conditions and reagents used are proprietary and may vary between different research groups and industrial setups.

Industrial Production Methods: Industrial production of ®-Fadrozole phosphate is optimized for high yield and purity. This often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: ®-Fadrozole phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Chemistry: In chemistry, ®-Fadrozole phosphate is used as a reference compound in the study of aromatase inhibitors. It helps in understanding the structure-activity relationship and developing new inhibitors.

Biology: In biological research, it is used to study the role of estrogen in various physiological processes. It helps in elucidating the pathways regulated by estrogen and the impact of its inhibition.

Medicine: In medicine, ®-Fadrozole phosphate is primarily used in the treatment of estrogen-dependent breast cancer. It helps in reducing tumor growth by lowering estrogen levels.

Industry: In the pharmaceutical industry, it is used in the development and production of drugs targeting estrogen-dependent conditions.

Mechanism of Action

®-Fadrozole phosphate exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular target is the aromatase enzyme, and the pathway involved is the estrogen biosynthesis pathway.

Comparison with Similar Compounds

    Letrozole: Another potent aromatase inhibitor used in the treatment of breast cancer.

    Anastrozole: Similar to letrozole, it is used to reduce estrogen levels in estrogen-dependent conditions.

    Exemestane: An irreversible aromatase inhibitor that also reduces estrogen levels.

Uniqueness: ®-Fadrozole phosphate is unique in its high selectivity and potency as an aromatase inhibitor. It has a distinct chemical structure that allows for effective inhibition with minimal side effects compared to other inhibitors.

Properties

CAS No.

2743427-54-3

Molecular Formula

C14H16N3O4P

Molecular Weight

321.27 g/mol

IUPAC Name

phosphoric acid;4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile

InChI

InChI=1S/C14H13N3.H3O4P/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;1-5(2,3)4/h4-7,9-10,14H,1-3H2;(H3,1,2,3,4)/t14-;/m1./s1

InChI Key

QPMXWEHWAGTWOC-PFEQFJNWSA-N

Isomeric SMILES

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O

Origin of Product

United States

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